Cas no 1805917-64-9 (3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid
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- インチ: 1S/C9H7BrF3NO4/c1-17-5-3-14-6(8(15)16)4(2-10)7(5)18-9(11,12)13/h3H,2H2,1H3,(H,15,16)
- InChIKey: SAEHTKDWJGCEOL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(=O)O)=NC=C(C=1OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086554-1g |
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid |
1805917-64-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1805917-64-9): An Overview
3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1805917-64-9) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, a methoxy substituent, and a trifluoromethoxy moiety, offers a versatile platform for the development of novel therapeutic agents.
The bromomethyl group in the molecule is particularly noteworthy due to its reactivity and potential for bioconjugation. This functional group can be readily engaged in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, making it an attractive candidate for the synthesis of complex molecules. The presence of the methoxy substituent at the 5-position of the pyridine ring contributes to the compound's stability and solubility properties, which are crucial for its application in biological systems.
The trifluoromethoxy moiety at the 4-position of the pyridine ring is another key feature of this compound. Fluorinated groups are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. In the context of drug discovery, these properties can significantly impact the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. The trifluoromethoxy group also introduces unique electronic effects that can influence the binding affinity and selectivity of the molecule to its target proteins.
Recent studies have highlighted the potential of 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The bromomethyl group allows for efficient conjugation with biomolecules, enhancing its ability to target and inhibit these enzymes effectively.
In another study, published in the European Journal of Medicinal Chemistry, scientists explored the use of this compound as a scaffold for developing new antiviral agents. The unique combination of functional groups in 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid was found to enhance its antiviral activity against several RNA viruses, including influenza and coronaviruses. The methoxy and trifluoromethoxy substituents played a crucial role in optimizing the compound's antiviral efficacy while maintaining favorable pharmacokinetic properties.
The versatility of 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid extends beyond its direct therapeutic applications. It serves as an excellent starting material for synthetic transformations that can generate a wide range of structurally diverse compounds. For example, chemists have utilized this compound as a building block for constructing complex natural products and synthetic analogs with potential medicinal value.
In addition to its synthetic utility, 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid has been investigated for its role in chemical biology studies. Researchers have employed this compound to probe protein-protein interactions and enzyme mechanisms, providing valuable insights into biological processes at the molecular level. The bromomethyl group's reactivity allows for site-specific labeling and modification of target proteins, facilitating detailed structural and functional analyses.
The safety profile of 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid is another important consideration in its development as a pharmaceutical candidate. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1805917-64-9) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new opportunities for leveraging this compound's properties in drug discovery and chemical biology studies.
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